
N-(2-methoxy-1-methylethyl)-2-phenylbutanamide
Descripción general
Descripción
N-(2-methoxy-1-methylethyl)-2-phenylbutanamide, also known as N-(α-methylbenzyl)-2-methoxyethylisonicotinamide, is a synthetic compound that belongs to the class of isonicotinamide derivatives. This compound has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry.
Mecanismo De Acción
The exact mechanism of action of N-(2-methoxy-1-methylethyl)-2-phenylbutanamide(2-methoxy-1-methylethyl)-2-phenylbutanamide is not fully understood. However, it has been reported to act as a modulator of the GABAergic system, which is involved in the regulation of neurotransmitters in the brain. It has also been suggested that this compound may act as an inhibitor of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
This compound(2-methoxy-1-methylethyl)-2-phenylbutanamide has been shown to have several biochemical and physiological effects. In animal studies, it has been reported to reduce inflammation, decrease pain sensitivity, and improve cognitive function. This compound has also been shown to have neuroprotective effects and may help to prevent the progression of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using N-(2-methoxy-1-methylethyl)-2-phenylbutanamide(2-methoxy-1-methylethyl)-2-phenylbutanamide in lab experiments is its high potency and selectivity. This compound has been shown to have a low toxicity profile and can be used in a wide range of concentrations without causing adverse effects. However, one of the limitations of using this compound is its limited solubility in water, which may pose challenges in certain experimental settings.
Direcciones Futuras
There are several future directions for the research on N-(2-methoxy-1-methylethyl)-2-phenylbutanamide(2-methoxy-1-methylethyl)-2-phenylbutanamide. One potential area of focus is the development of more efficient synthesis methods that can yield higher yields of the compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, more studies are needed to explore the potential side effects and toxicity of this compound in humans, as well as its pharmacokinetics and pharmacodynamics.
Conclusion
In conclusion, this compound(2-methoxy-1-methylethyl)-2-phenylbutanamide is a synthetic compound with potential applications in the field of medicinal chemistry. It has been shown to exhibit a wide range of pharmacological activities and may have therapeutic potential in the treatment of various diseases. Further research is needed to fully understand the mechanism of action and potential applications of this compound.
Aplicaciones Científicas De Investigación
N-(2-methoxy-1-methylethyl)-2-phenylbutanamide(2-methoxy-1-methylethyl)-2-phenylbutanamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been reported to exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. Additionally, this compound has shown promising results in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Propiedades
IUPAC Name |
N-(1-methoxypropan-2-yl)-2-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-4-13(12-8-6-5-7-9-12)14(16)15-11(2)10-17-3/h5-9,11,13H,4,10H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVBFXHJPAUEZEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC(C)COC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4-methylphenyl)[4-(4-methyl-1-piperazinyl)-3-nitrophenyl]methanone](/img/structure/B3954892.png)
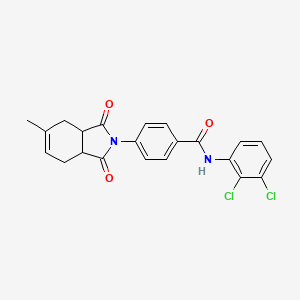
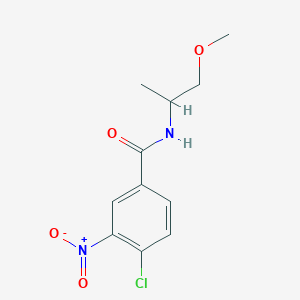

![N-[4-(acetylamino)phenyl]-2-phenyl-2-(phenylthio)acetamide](/img/structure/B3954925.png)
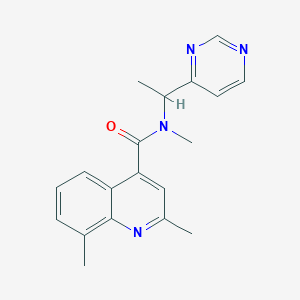

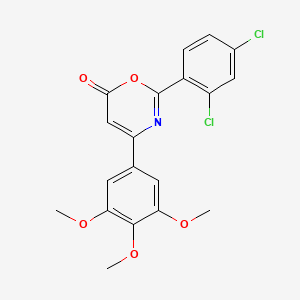
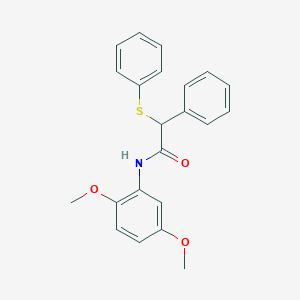
![N-[4-(benzyloxy)phenyl]-2-phenyl-2-(phenylthio)acetamide](/img/structure/B3954961.png)
![2-methyl-3-nitro-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B3954963.png)
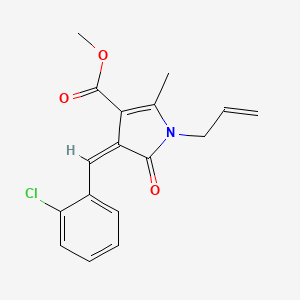
![5-[4-(benzylamino)-1-phthalazinyl]-N-(tert-butyl)-2-methylbenzenesulfonamide](/img/structure/B3954973.png)
![4-methoxy-N'-[(2-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B3954977.png)